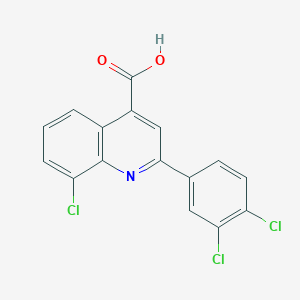
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H8Cl3NO2 and a molecular weight of 352.61 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline compounds, such as 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, has been the subject of many studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid consists of a quinoline core with chlorine atoms at the 8-position and the 3 and 4 positions of the phenyl ring . The carboxylic acid group is attached at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid has a molecular weight of 352.61 . Its molecular formula is C16H8Cl3NO2 .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). Notably, 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid serves as an organoboron reagent in SM coupling reactions . The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound plays a crucial role in these transformations.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Brequinar sodium, an analogue of 4-Quinolinecarboxylic acid, has been used to inhibit dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines. By targeting DHODH, researchers aim to disrupt nucleotide synthesis, which can have implications in cancer therapy and antiviral drug development .
Hydromethylation Sequence
The hydromethylation sequence, which involves the protodeboronation of pinacol boronic esters, has been applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol. This sequence is versatile and has been utilized in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Enantioselective Protodeboronation
Researchers have prepared enantioenriched boronic esters using stereoselective hydroboration. The protodeboronation of these esters, including those derived from 4-Quinolinecarboxylic acid, occurs with high stereospecificity. This process is valuable for creating chiral building blocks in organic synthesis .
将来の方向性
Quinoline compounds, such as 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, continue to be an area of active research due to their potential for industrial and medicinal applications . Future research will likely focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of these compounds .
作用機序
Target of Action
Quinoline derivatives have been reported to exhibit anti-tumor activity and antibacterial properties . Therefore, it can be inferred that the compound might interact with cellular targets that play a role in tumor growth and bacterial proliferation.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit topoisomerase II, preventing DNA replication and transcription .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Given the reported anti-tumor and antibacterial activities of quinoline derivatives , it can be inferred that the compound might induce cell death or inhibit cell growth in tumor cells or bacteria.
特性
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-4-8(6-13(11)19)14-7-10(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWHMYOZJYLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)
![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)
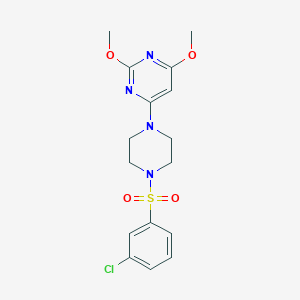
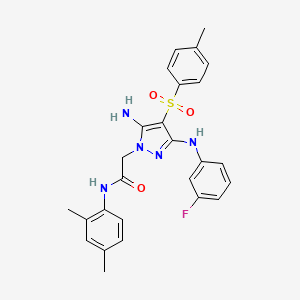
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)
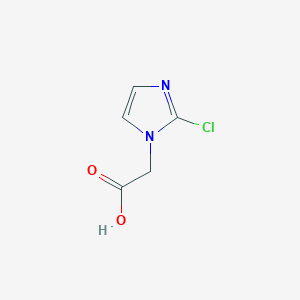

![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)
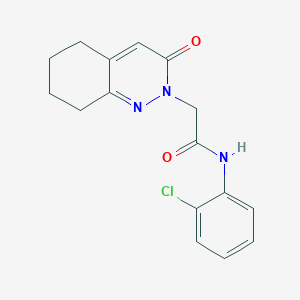
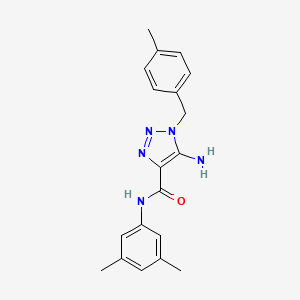
![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)